(S)-2-AMino-2-(naphthalen-1-yl)ethanol
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Overview
Description
(S)-2-Amino-2-(naphthalen-1-yl)ethanol is an organic compound with the molecular formula C12H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(naphthalen-1-yl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-2-(naphthalen-1-yl)acetone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method involves the catalytic hydrogenation of the corresponding imine, formed by the reaction of naphthaldehyde with an amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(naphthalen-1-yl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(S)-2-Amino-2-(naphthalen-1-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(naphthalen-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in cellular signaling pathways, affecting various biological processes such as metabolism, cell growth, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Naphthalen-1-yl)ethanol: A similar compound with a hydroxyl group instead of an amino group.
(S)-2-(Naphthalen-1-yl)propanoic acid: Another related compound with a carboxylic acid group.
Uniqueness
(S)-2-Amino-2-(naphthalen-1-yl)ethanol is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Biological Activity
(S)-2-Amino-2-(naphthalen-1-yl)ethanol is a compound that has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article synthesizes the latest research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its naphthalene ring structure, which is known to enhance its interaction with biological targets. The compound's structure facilitates various interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological efficacy.
1. Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against a range of pathogens. A study conducted on several derivatives of naphthalene compounds showed varying Minimum Inhibitory Concentrations (MIC) against different bacterial strains. The following table summarizes the antibacterial activity of selected derivatives:
Compound | E. coli (MIC μg/mL) | S. aureus (MIC μg/mL) | P. aeruginosa (MIC μg/mL) |
---|---|---|---|
2a | >100 | >100 | 62.5 |
2b | >100 | 31.3 | 62.5 |
2j | 62.5 | 31.3 | >100 |
The compound demonstrated notable activity against Staphylococcus aureus and Pseudomonas aeruginosa , with MIC values indicating effective inhibition at lower concentrations .
2. Antifungal Activity
The compound also shows promising antifungal activity, particularly against various Candida species. The following table outlines the antifungal activity measured by MIC:
Compound | C. albicans (MIC μg/mL) | C. krusei (MIC μg/mL) |
---|---|---|
2b | 15.6 | 15.6 |
2j | 15.6 | >100 |
These results highlight the potential of this compound as a therapeutic agent in treating fungal infections .
3. Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays, including flow cytometry to assess apoptotic activity in cancer cell lines such as A549 and HepG2. The compound exhibited an IC50 value of approximately 61.9 µM against A549 cells, indicating a moderate level of cytotoxicity .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in cells:
- VEGFR-2 Inhibition : Molecular docking studies revealed that the compound binds effectively to the VEGFR-2 enzyme, a key player in angiogenesis, with an IC50 value of 0.098 ± 0.005 μM . This interaction is facilitated by hydrogen bonds and π-stacking interactions with amino acids in the active site.
- Caspase Activation : The compound's apoptotic effects are mediated through caspase activation pathways, which are crucial for programmed cell death in cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of various naphthalene derivatives, including this compound, where researchers observed enhanced biological activities correlated with structural modifications on the naphthalene ring . This study underscores the importance of structure-activity relationships in designing more potent derivatives.
Properties
IUPAC Name |
(2S)-2-amino-2-naphthalen-1-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJHQOMBLOZMEG-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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